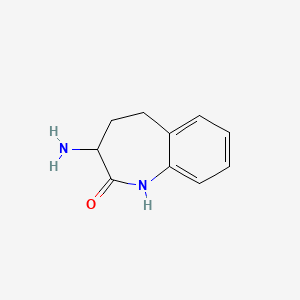

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Overview

Description

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The most widely documented synthesis begins with alpha-tetralone derivatives. Armstrong et al. (1994) developed a method where alpha-tetralone undergoes condensation with hydroxylamine to form an oxime, followed by reduction to yield 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. For substituted variants, 4-methyl- or 4,4-dimethyl-alpha-tetralone analogs are used, enabling the introduction of methyl groups at the 5-position. Key steps include:

- Oxime Formation : Alpha-tetralone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.

- Beckmann Rearrangement : The oxime undergoes rearrangement in polyphosphoric acid (PPA) at 100°C, yielding a lactam intermediate.

- Reduction : Sodium cyanoborohydride reduces the intermediate to the final product with yields exceeding 80%.

This method is scalable but limited by the availability of substituted alpha-tetralones.

Asymmetric Hydrogenation of Enamides

A stereoselective route employs asymmetric hydrogenation of a prochiral enamide derived from alpha-azidobenzlactam. The key intermediate, alpha-iodobenzlactam , is synthesized via iodolactamization of a benzazepine precursor. Subsequent azidation and hydrogenation with a chiral catalyst (e.g., Rhodium-(R)-BINAP) yield the (R)-enantiomer with 98% enantiomeric excess (ee) .

- Iodolactamization : Benzazepine derivatives react with iodine in dichloromethane to form alpha-iodobenzlactam (85% yield).

- Azidation : Displacement of iodine with sodium azide in DMF produces the alpha-azido compound.

- Hydrogenation : Catalytic hydrogenation over Pd/C in methanol affords the target amine with 95% yield.

This method is favored for high enantiopurity but requires specialized catalysts.

Racemization and Kinetic Resolution

An alternative approach involves racemization/resolution of a racemic alpha-aminobenzlactam. The racemic mixture is treated with a chiral resolving agent (e.g., L-tartaric acid), followed by selective crystallization to isolate the desired (R)-enantiomer.

- Racemization : Heating the racemic amine in ethanol with acetic acid induces equilibrium between enantiomers.

- Resolution : Chiral tartrate salts preferentially crystallize the (R)-form, achieving >90% ee.

While cost-effective, this method suffers from lower overall yields (60–70%) due to multiple purification steps.

Alkylation and Coupling Reactions

N-Alkylation of Benzazepinone

Patent DK169322B1 describes alkylating 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with ethyl 2-bromo-4-phenylbutyrate in dimethylformamide (DMF) at 70°C for 18 hours. Triethylamine acts as a base, achieving near-quantitative yields:

$$

\text{3-Amino-benzazepinone + Ethyl 2-bromo-4-phenylbutyrate} \xrightarrow[\text{70°C, 18h}]{\text{Et}_3\text{N, DMF}} \text{Alkylated Product (100\%)}

$$

Peptide Coupling

Ambeed reports coupling 3-amino-benzazepinone with BOC-protected amino acids using HBTU/HOBt in DMF. For example:

- Reagents : BOC-D-serine t-butyl ether, HBTU, triethylamine.

- Conditions : Room temperature, 2 hours.

- Yield : 100% after flash chromatography.

This method facilitates diversification but requires careful handling of moisture-sensitive reagents.

Alternative Synthetic Routes

Reductive Amination

A 2009 study utilized reductive amination of ketone precursors with ammonium acetate and sodium triacetoxyborohydride. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding 3-amino-benzazepinone derivatives with 75–85% efficiency.

Dehydration of Hydroxybenzazepines

Canadian Journal of Chemistry outlines converting 4-hydroxy-3,4-dihydroisocarbostyrils to benzazepinones via sulfuric acid-mediated dehydration. This method is less common due to harsh conditions but offers a pathway from phthalide derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Enantioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 80–90 | Racemic | High | Moderate |

| Asymmetric Hydrogenation | 90–95 | 98% ee | Moderate | High |

| Racemization/Resolution | 60–70 | >90% ee | High | Low |

| Alkylation | 95–100 | Racemic | High | Low |

Chemical Reactions Analysis

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one undergoes various chemical reactions, including:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibitors

One of the primary applications of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is its use as an angiotensin-converting enzyme inhibitor. ACE inhibitors are crucial in treating cardiovascular diseases such as hypertension and congestive heart failure. The compound has been shown to exhibit significant inhibitory activity against ACE, making it valuable for managing conditions related to elevated blood pressure and heart failure.

Key Findings:

- In a study, certain derivatives of this compound demonstrated IC50 values in the nanomolar range (e.g., 5.2 × 10^-9 M), indicating potent ACE inhibition .

- The mechanism involves the modulation of angiotensin II levels, which is critical in regulating blood pressure and fluid balance .

Neuropharmacology

Research indicates that compounds similar to this compound may have neuroprotective effects. They could potentially be beneficial in treating neurodegenerative disorders by influencing neurotransmitter systems.

Case Studies:

- A case study highlighted the neuroprotective effects of benzazepine derivatives on neuronal cells subjected to oxidative stress. These compounds were noted to enhance cell viability and reduce apoptosis .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively researched. Various synthetic routes have been developed to optimize yield and purity while minimizing toxic byproducts.

Mechanism of Action

The mechanism of action of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate access . It may also act as a receptor antagonist, blocking the binding of endogenous ligands and modulating signal transduction pathways . These interactions result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be compared with similar compounds such as:

3-Amino-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in the position of the amino group and the presence of an additional ring.

2-Amino-3,4-dihydroquinazoline: This compound has a different ring system but shares the presence of an amino group and a carbonyl group.

The uniqueness of this compound lies in its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties .

Biological Activity

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a bicyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 86499-35-6

1. Angiotensin-Converting Enzyme Inhibition

Research indicates that derivatives of 3-amino-benzazepin-2-one exhibit significant ACE inhibitory activity. ACE inhibitors are crucial in managing cardiovascular diseases such as hypertension and heart failure. For instance, a study demonstrated that certain substituted derivatives effectively reduced pressor responses to angiotensin I in animal models, suggesting their potential in treating hypertension .

| Compound | Activity | Dosage | Effect |

|---|---|---|---|

| This compound | ACE Inhibition | 1 mg/kg i.v. | Complete inhibition of pressor response |

| 1-carboxymethyl-3-(carboxymethylamino)-2,3,4,5-tetrahydro-1H-benzazepin-2-one | ACE Inhibition | Not specified | Significant reduction in blood pressure response |

2. Central Nervous System Activity

Compounds related to 3-amino-benzazepin have shown activity on the central nervous system (CNS). Studies have indicated that these compounds may possess mild tranquilizing effects and potential applications in treating anxiety and depression . The pharmacological profiles suggest that they could be explored further for neuropharmacological applications.

3. Other Pharmacological Activities

The benzazepine structure is associated with various biological activities beyond ACE inhibition:

- Anti-cancer properties : Some studies indicate potential anti-cancer effects through modulation of signaling pathways involved in tumor growth.

- Anti-HIV activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication .

Case Study: Angiotensin-Converting Enzyme Inhibition

In a controlled study involving animal models, researchers administered varying doses of a benzazepine derivative alongside angiotensin I. The results showed a dose-dependent decrease in blood pressure responses, confirming the compound's efficacy as an ACE inhibitor. The study highlighted the importance of structural modifications to enhance biological activity and specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral variants of 3-amino-benzazepin compounds has been a focus in medicinal chemistry due to the significant differences in biological activity between enantiomers. Research has demonstrated that specific stereoisomers exhibit enhanced ACE inhibitory activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step processes. One common approach involves acylation of a benzazepine core using acyl chlorides under basic conditions (e.g., NaOH or K₂CO₃). For example, 2,4-dichlorobenzoyl chloride is used in acylation steps to introduce substituents . Optimization of temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) is critical for controlling regioselectivity. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .

- Data Contradictions : Some protocols report lower yields (<40%) when scaling up due to steric hindrance from bulky substituents .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the benzazepine scaffold. Key signals include δ ~2.5–3.5 ppm (NH₂ protons) and δ ~170 ppm (carbonyl carbon) .

- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water) monitors purity. Impurity thresholds must adhere to pharmacopeial standards (e.g., USP limits: ≤0.5% for individual impurities) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₂N₂O; calc. 176.22) .

Q. What biological targets or pathways are associated with this compound in preclinical studies?

- Methodology : The benzazepine core interacts with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors). In vitro assays (radioligand binding, IC₅₀ measurements) and in vivo behavioral models (e.g., rodent anxiety tests) are used to evaluate activity. For example, EC₅₀ values <10 μM in receptor-binding assays suggest therapeutic potential for neurological disorders .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional acylation and alternative methods (e.g., Ugi reaction) for synthesizing derivatives?

- Methodology :

- Acylation : Proceeds via nucleophilic attack of the benzazepine amine on the acyl chloride, forming an amide bond. Steric effects from substituents (e.g., phenyl groups) can slow kinetics .

- Ugi Reaction : Enables one-pot synthesis of tetrazole or peptoid derivatives. A four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) in methanol at 50°C yields diverse analogs. This method reduces purification steps but requires optimization of stoichiometry .

- Data Contradictions : Ugi-derived products may exhibit lower crystallinity compared to acylated analogs, complicating characterization .

Q. What strategies resolve contradictions in impurity profiles during scale-up production?

- Methodology :

- Impurity Identification : LC-MS/MS identifies byproducts (e.g., diastereomers or oxidation products). For example, USP Benazepril Related Compound A (a stereoisomer) is quantified using chiral HPLC .

- Process Control : Adjusting pH during crystallization (pH 6–7) minimizes formation of acidic degradation products. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Q. How does stereochemistry at the 3-amino position influence biological activity?

- Methodology :

- Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to isolate enantiomers. For example, (R)-isomers show 10-fold higher affinity for GABAₐ receptors than (S)-isomers .

- Docking Studies : Molecular docking (AutoDock Vina) correlates stereochemistry with binding pocket interactions. Hydrophobic substituents at the 5-position enhance binding entropy .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies. Electron-deficient regions (LUMO < -1.5 eV) indicate susceptibility to nucleophilic attack .

- MD Simulations : GROMACS models solvation effects on conformation. Simulations >100 ns reveal stable hydrogen bonding between the amine group and water molecules .

Properties

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.